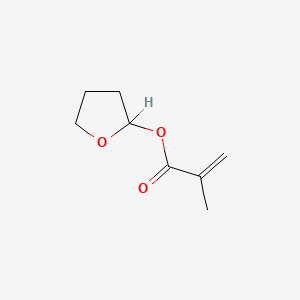![molecular formula C9H11BrN2O B3106462 [2-(4-Bromophenyl)ethyl]urea CAS No. 158893-30-2](/img/structure/B3106462.png)
[2-(4-Bromophenyl)ethyl]urea
Vue d'ensemble
Description
“[2-(4-Bromophenyl)ethyl]urea” is a chemical compound that contains a urea group attached to a 2-(4-Bromophenyl)ethyl group . It can be used to synthesize anticonvulsant activity .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “this compound”, can be achieved by a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis
The molecular formula of “this compound” is C9H11BrN2O . The average mass is 243.100 Da and the monoisotopic mass is 242.005463 Da .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen Rearrangement : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) is used for the synthesis of ureas, demonstrating a single-pot, racemization-free synthesis process from carboxylic acids. This environmentally friendly and cost-effective method shows potential for the synthesis of various ureas, including [2-(4-Bromophenyl)ethyl]urea (Thalluri et al., 2014).
Analytical Chemistry and Quality Control
- Qualitative and Quantitative Studies in Drug Substance Analysis : A study on G004, a potential hypoglycaemic agent containing a similar urea structure, utilized advanced techniques like liquid chromatography, NMR, and mass spectrometry for impurity analysis. This demonstrates the relevance of such techniques in analyzing compounds related to this compound (Liu et al., 2011).
Pharmacology and Medicinal Chemistry
- Synthesis of Related Compounds for Pharmacological Evaluation : Research into the synthesis and characterization of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, an intermediate of the antitumor agent sorafenib, suggests potential applications in the synthesis of pharmacologically active compounds related to this compound (Feng-mei & He-qin, 2009).
Crystallography and Solid-State Chemistry
- Crystal Structure Studies : The crystal structure of metobromuron, another phenylurea herbicide, was studied, highlighting the significance of understanding the molecular arrangement and interactions in solid-state forms of compounds like this compound (Kang et al., 2015).
Chemical Biology and Biochemistry
- Inhibition Studies on Enzymes and Receptors : A study of a new synthetic sulfonylurea compound (I4), containing a structure similar to this compound, investigated its inhibitory effects on platelet aggregation and aorta vascular smooth muscle, demonstrating potential biological activities of related compounds in vivo and in vitro (Lu et al., 2012).
Propriétés
IUPAC Name |
2-(4-bromophenyl)ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)5-6-12-9(11)13/h1-4H,5-6H2,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWVITFHXANSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




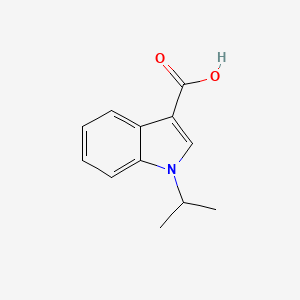
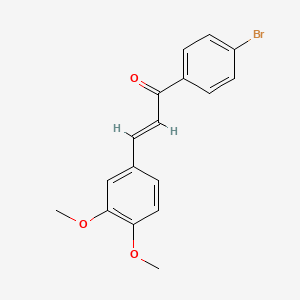

![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)
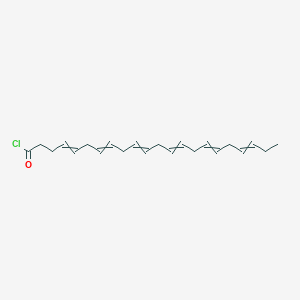
![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3106452.png)

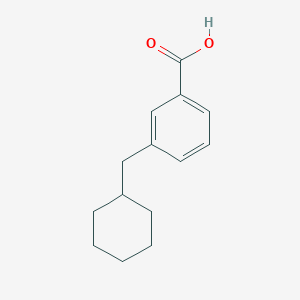
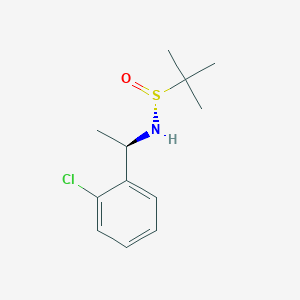
![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)
